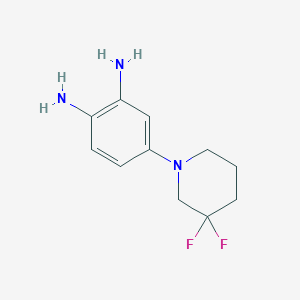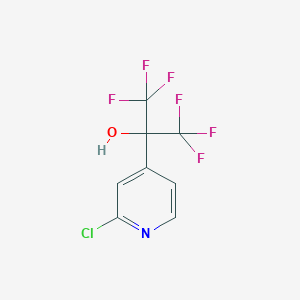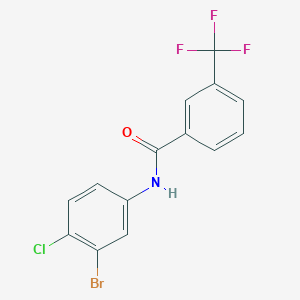
Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate typically involves the reaction of butyl alcohol with 2,2,3,3,4,4,4-heptafluorobutyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A common solvent used in this reaction is dichloromethane, and a base such as pyridine is often added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form butyl alcohol and 2,2,3,3,4,4,4-heptafluorobutyric acid.
Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution: Common nucleophiles include amines and thiols, and the reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Hydrolysis: Butyl alcohol and 2,2,3,3,4,4,4-heptafluorobutyric acid.
Substitution: Products depend on the nucleophile used, such as butyl amine or butyl thiol derivatives.
Aplicaciones Científicas De Investigación
Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms where fluorinated analogs are used to probe active sites.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and hydrophobicity.
Industry: Utilized in the production of specialty polymers and coatings that require high chemical resistance and low surface energy.
Mecanismo De Acción
The mechanism by which Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate exerts its effects is primarily through its chemical stability and hydrophobic interactions. The multiple fluorine atoms create a highly stable structure that resists degradation. In biological systems, it can interact with hydrophobic regions of proteins and membranes, influencing their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
- 2,2,2-Trifluoroethyl methacrylate
Uniqueness
Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is unique due to its carbonate functional group, which imparts different reactivity compared to methacrylates and acrylates. This makes it particularly useful in applications requiring specific chemical transformations and stability.
Propiedades
Fórmula molecular |
C9H11F7O3 |
|---|---|
Peso molecular |
300.17 g/mol |
Nombre IUPAC |
butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate |
InChI |
InChI=1S/C9H11F7O3/c1-2-3-4-18-6(17)19-5-7(10,11)8(12,13)9(14,15)16/h2-5H2,1H3 |
Clave InChI |
KMUUGVKNILRWHZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Cyclopentyloxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B12077638.png)




![4-(4-Heptylphenyl)benzonitrile;4-(4-octoxyphenyl)benzonitrile;4-(4-pentylphenyl)benzonitrile;4-[4-(4-pentylphenyl)phenyl]benzonitrile](/img/structure/B12077648.png)

amine](/img/structure/B12077658.png)

